molecular formula C8H10ClNO4 B12548910 1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 144602-10-8

1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B12548910
CAS No.: 144602-10-8
M. Wt: 219.62 g/mol
InChI Key: DJPRBBGYAQOVMY-UHFFFAOYSA-N
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Description

1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The addition of a 4-chlorobutanoyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-chlorobutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

144602-10-8

Molecular Formula

C8H10ClNO4

Molecular Weight

219.62 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-chlorobutanoate

InChI

InChI=1S/C8H10ClNO4/c9-5-1-2-8(13)14-10-6(11)3-4-7(10)12/h1-5H2

InChI Key

DJPRBBGYAQOVMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCl

Origin of Product

United States

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